N-(3-Chloro-4-(4-methoxypyridin-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-Chloro-4-(4-methoxypyridin-3-yl)phenyl)methanesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a chloro and a methoxypyridinyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-4-(4-methoxypyridin-3-yl)phenyl)methanesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-Chloro-4-(4-methoxypyridin-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxypyridinyl group can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-Chloro-4-(4-methoxypyridin-3-yl)phenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-(4-methoxypyridin-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis or DNA replication .
Comparison with Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar chloro-substituted phenyl ring but differs in the presence of a thiazole ring instead of a methoxypyridinyl group.
4-chloro-N-(1-methylcyclohexyl)aniline: This compound also contains a chloro-substituted phenyl ring but has a different amine substituent.
Uniqueness: N-(3-Chloro-4-(4-methoxypyridin-3-yl)phenyl)methanesulfonamide is unique due to the presence of the methoxypyridinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C13H13ClN2O3S |
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Molecular Weight |
312.77 g/mol |
IUPAC Name |
N-[3-chloro-4-(4-methoxypyridin-3-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-13-5-6-15-8-11(13)10-4-3-9(7-12(10)14)16-20(2,17)18/h3-8,16H,1-2H3 |
InChI Key |
NPGLLQBFAFOHCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)C2=C(C=C(C=C2)NS(=O)(=O)C)Cl |
Origin of Product |
United States |
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